molecular formula C10H16ClNO B3138917 1-(2-Aminoethoxy)-3,5-dimethylbenzene hydrochloride CAS No. 474002-61-4

1-(2-Aminoethoxy)-3,5-dimethylbenzene hydrochloride

Cat. No.: B3138917
CAS No.: 474002-61-4
M. Wt: 201.69 g/mol
InChI Key: GSRVMJWPWQIUEM-UHFFFAOYSA-N
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Description

1-(2-Aminoethoxy)-3,5-dimethylbenzene hydrochloride is a useful research compound. Its molecular formula is C10H16ClNO and its molecular weight is 201.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactivity Studies

  • 1-(2-Aminoethoxy)-3,5-dimethylbenzene hydrochloride has been investigated in the context of chemical reactivity, such as in the study of degradation of 1,2-dimethylbenzene by Corynebacterium strain C125. This research explored the organism's inability to grow on 1,3- and 1,4-dimethylbenzene and the potential involvement of dioxygenases in the degradation of 1,2-dimethylbenzene (Schraa et al., 2004).

Synthesis and Characterization

  • Synthesis and characterization of similar compounds have been a significant area of study. For example, research on the synthesis of pentazole anion in methanol includes the synthesis of 3,5-dimethyl-4-hydroxy aniline hydrochloride from p-aminobenzene sulfonic acid, showcasing the versatility of these compounds in chemical synthesis (Xu Bing-tao et al., 2017).

Pharmaceutical Research

  • Although information related to drug use, dosage, and side effects was excluded as per your request, it's worth noting that derivatives of similar compounds have been studied in pharmaceutical contexts. For instance, the synthesis of 2-amino-4,5-dimethylbenzoic acid from 3,4-dimethyl aniline, indicating potential medicinal applications (Cheng Lin, 2013).

Industrial Applications

  • In the industrial sector, studies have been conducted on the preparation of related compounds like 3,5-dihydroxy-1-pentylbenzene, used as medicinal intermediates and in the synthesis of HIV restrainers. This highlights the compound's utility in industrial chemical processes (Longduo Zhang et al., 2007).

Mechanism of Action

Target of Action

The primary targets of 1-(2-Aminoethoxy)-3,5-dimethylbenzene hydrochloride, also known as Istaroxime, are the sarcoplasmic/endoplasmic reticulum calcium ATPase 2 (SERCA2) and the sodium/potassium-transporting ATPase subunit alpha-1 . These targets play crucial roles in regulating intracellular calcium levels, which are essential for muscle contraction and relaxation .

Mode of Action

Istaroxime interacts with its targets by reducing the sodium-potassium adenosine triphosphatase (ATPase) activity and stimulating the sarcoplasmic calcium ATPase isoform 2 reuptake function . This interaction leads to an increase in intracellular calcium levels, enhancing cell contraction . Additionally, Istaroxime improves the heart’s relaxation phase by increasing the rate of intracellular calcium sequestration by SERCA2a .

Biochemical Pathways

The affected biochemical pathway is the calcium signaling pathway. The inhibition of sodium/potassium ATPase increases intracellular sodium levels, reversing the driving force of the sodium/calcium exchanger, inhibiting calcium extrusion, and possibly facilitating calcium entry . This alteration in calcium handling increases cell contraction. Furthermore, Istaroxime enhances the heart’s relaxation phase by increasing the rate of intracellular calcium sequestration by SERCA2a .

Result of Action

The result of Istaroxime’s action is an increase in cardiac contractility and improved heart relaxation, which can be beneficial in conditions such as heart failure . By increasing intracellular calcium levels, Istaroxime enhances cell contraction, improving the heart’s pumping ability. Additionally, by increasing the rate of calcium sequestration, it enhances the heart’s relaxation phase, allowing for better filling of the heart chambers .

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8-5-9(2)7-10(6-8)12-4-3-11;/h5-7H,3-4,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRVMJWPWQIUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474002-61-4
Record name 2-(3,5-dimethylphenoxy)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.